molecular formula C29H29N5O3 B2560463 2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034274-83-2

2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2560463
CAS No.: 2034274-83-2
M. Wt: 495.583
InChI Key: ZAHGQFGGSUYJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-((3-Phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex heterocyclic compound featuring a benzo[de]isoquinoline-dione core linked to a piperazine moiety substituted with a phenethyl-oxadiazole group. The benzo[de]isoquinoline-dione scaffold is known for its planar aromatic structure, which may facilitate interactions with biological targets through π-π stacking or intercalation.

Properties

IUPAC Name

2-[2-[4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c35-28-23-10-4-8-22-9-5-11-24(27(22)23)29(36)34(28)19-18-32-14-16-33(17-15-32)20-26-30-25(31-37-26)13-12-21-6-2-1-3-7-21/h1-11H,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHGQFGGSUYJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NC(=NO5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that integrates multiple pharmacologically active moieties. Its structure suggests potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Benzo[de]isoquinoline core : Known for its diverse biological activities.
  • Piperazine ring : Often associated with neuroactive properties.
  • Oxadiazole moiety : Recognized for its antimicrobial and anticancer activities.

The molecular formula is C26H30N4O3C_{26}H_{30}N_{4}O_{3} with a molecular weight of approximately 438.5 g/mol. The presence of these functional groups enhances the compound's lipophilicity and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities:

Activity Type Description Reference
Anticancer Compounds with benzoisoquinoline cores have shown efficacy against various cancer cell lines, including MCF7 (breast cancer).
Antimicrobial Oxadiazole derivatives are known for their activity against pathogenic bacteria, including resistant strains.
Anti-inflammatory Some derivatives exhibit selective inhibition of COX enzymes, reducing inflammation without significant side effects.

Anticancer Activity

Studies have demonstrated that derivatives containing the benzo[de]isoquinoline structure possess significant anticancer properties. For instance:

  • A compound structurally related to the target molecule showed IC50 values in the low micromolar range against MCF7 cells, indicating potent cytotoxicity.

Antimicrobial Properties

The oxadiazole moiety contributes significantly to antimicrobial activity:

  • Research has shown that similar oxadiazole compounds effectively inhibit growth in multidrug-resistant strains of Clostridioides difficile and Enterococcus faecium.

Anti-inflammatory Effects

The piperazine component is linked to anti-inflammatory properties:

  • In vivo studies reveal that certain piperazine derivatives can inhibit COX-I and COX-II enzymes effectively, providing a basis for their use in treating inflammatory conditions.

Case Studies

  • Anticancer Efficacy
    • A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that the benzo[de]isoquinoline structure is crucial for its anticancer activity.
  • Antimicrobial Activity
    • A series of oxadiazole derivatives were tested against various bacterial strains. The results indicated that modifications to the oxadiazole ring can enhance antimicrobial potency.
  • Inflammation Reduction
    • Clinical trials with piperazine derivatives showed promising results in reducing symptoms of inflammatory diseases, with minimal side effects reported.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: Benzo[de]isoquinoline-dione core.
  • Compound from (CAS 929116-78-9): Quinoline-2,4(1H,3H)-dione core. Quinoline derivatives often exhibit stronger basicity, which may influence pharmacokinetics .

Piperazine Substituent Variations

  • Target Compound : Piperazine substituted with phenethyl-oxadiazole.
  • Compound from (6067-36-3): Piperazine linked to a triazole-sulfanyl group. Sulfanyl groups may enhance metabolic stability or metal-binding capacity .
  • Compound from (326889-68-3) : Piperazine substituted with benzo[1,3]dioxol-5-ylmethyl.
    • Implications : The benzo[1,3]dioxole group introduces electron-rich aromaticity, which could improve resistance to oxidative metabolism compared to oxadiazole. However, the dioxole’s rigidity may restrict conformational flexibility .

Linker Group Differences

  • Target Compound : Ethyl linker between piperazine and core.
  • Compound from : Oxoethyl linker. However, it could also reduce membrane permeability due to increased polarity .

Pharmacological and Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Compound Compound Compound
Lipophilicity (LogP) High (due to phenethyl-oxadiazole) Moderate (polar triazole) Moderate (dioxole adds polarity) Low (quinoline’s basic N)
Metabolic Stability Moderate (oxadiazole prone to hydrolysis) High (sulfanyl group stability) High (dioxole resists oxidation) Variable (depends on substituents)
Solubility Low in water Moderate Low High (quinoline’s basicity)
Target Affinity Likely DNA/enzyme interactions Potential kinase inhibition Possible GPCR modulation Uncertain (structural novelty)

Research Findings and Implications

  • Target Compound vs. : The phenethyl-oxadiazole group in the target compound may enhance CNS penetration compared to ’s triazole-sulfanyl derivative, but the latter’s sulfanyl group could improve stability in hepatic microsomes .
  • Target Compound vs. : The benzo[1,3]dioxole substitution in ’s compound may confer longer half-life due to metabolic resistance, whereas the target compound’s oxadiazole could offer stronger hydrogen-bonding interactions with targets like topoisomerases .
  • Target Compound vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.